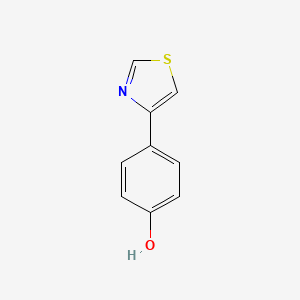

4-(1,3-Thiazol-4-yl)phenol

Descripción general

Descripción

“4-(1,3-Thiazol-4-yl)phenol” is a compound that belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at the positions 2 and 3 .

Synthesis Analysis

The synthesis of thiazole compounds has been extensively studied. For instance, a novel group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues have been produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH, which resulted in the formation of an ester compound during the early stage of synthesis .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis

Thiazole compounds, due to their aromaticity, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . For example, molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Aplicaciones Científicas De Investigación

Molecular Docking and Quantum Chemical Calculations : A study by Viji et al. (2020) focused on molecular structure, spectroscopic data, and molecular parameters of a related compound. They employed density functional theory (DFT) and natural bond orbital analysis, including molecular electrostatic potential and Fukui functions, to explore its properties.

Corrosion Inhibition : Research by Farahati et al. (2019) investigated the synthesis of thiazoles like 4-(2-aminothiazole-4-yl) phenol (ATP) for their application as corrosion inhibitors of copper. They used various methods like potentiodynamic polarization and electrochemical impedance spectroscopy, revealing that these thiazoles could effectively inhibit corrosion.

Aluminium(III) Detection : A study by Lambert et al. (2000) explored phenyl-2-thiazoline fluorophores for selective aluminium(III) detection, potentially useful in studying intracellular Al3+. Their research involved preparative, UV-visible, and fluorescence spectroscopic studies, focusing on Al3+ coordination characteristics.

Phosphoinositide 3-Kinase Inhibitors : Alexander et al. (2008) identified 4-(1,3-Thiazol-2-yl)morpholine derivatives as potent inhibitors of phosphoinositide 3-kinase, as detailed in their study. They presented structure-activity relationship data and in vivo profiling, demonstrating the utility of these compounds in tumor growth models Alexander et al. (2008).

Helix-Helix Interactions : Stefankiewicz et al. (2011) analyzed the molecule 2-amino-4-(thiazolin-2-yl)phenol and its role in forming helical structures in crystals. They examined intermolecular interactions like H-bonding and CH⋯π interactions in the lattice Stefankiewicz et al. (2011).

Excited-State Intramolecular Proton Transfer (ESIPT) in Organic Light Emitting Diode : Zhang et al. (2016) synthesized compounds using thiazolo[5,4-d]thiazole moiety, undergoing reversible excited-state intramolecular proton transfer (ESIPT). Their study highlighted the potential of these compounds in white organic light emitting diodes (WOLEDs) Zhang et al. (2016).

Corrosion Inhibitor for Mild Steel : A study by Yılmaz et al. (2016) focused on the use of 2-((Thiazole-2-ylimino)methyl)phenol as a corrosion inhibitor for mild steel in acidic environments. Their research combined electrochemical techniques with density functional theory calculations Yılmaz et al. (2016).

Antimicrobial Activities of Derivatives : Research by Hussain et al. (2008) synthesized and evaluated various thiazole derivatives, including 4-amino-2-[4-(4-substituted phenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl] phenol, for their antibacterial and antifungal activities Hussain et al. (2008).

GABA Metabolism in Lentil Plants : A study by Al-Quraan et al. (2015) investigated the effects of synthetic 1,2,3-thiadiazole compounds, including 4-[1,2,3]-Thiadiazole-4-yl-phenol, on γ-aminobutyric acid metabolite level and reactive oxygen species accumulation in lentil plants Al-Quraan et al. (2015).

Mecanismo De Acción

Target of Action

The primary target of 4-(1,3-Thiazol-4-yl)phenol is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses .

Mode of Action

The compound interacts with its target through a speculated nucleophilic substitution reaction . The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the compound to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazoles, the class of compounds to which it belongs, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Given its target and the known effects of thiazoles, it may have anti-inflammatory effects and could potentially modulate immune responses .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

The thiazole ring in 4-(1,3-Thiazol-4-yl)phenol is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This makes the compound highly reactive, allowing it to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that this compound may influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The compound’s reactivity suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

4-(1,3-thiazol-4-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c11-8-3-1-7(2-4-8)9-5-12-6-10-9/h1-6,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXNEAWEPCZBQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314688 | |

| Record name | 4-(4-Thiazolyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68535-57-9 | |

| Record name | 4-(4-Thiazolyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68535-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Thiazolyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

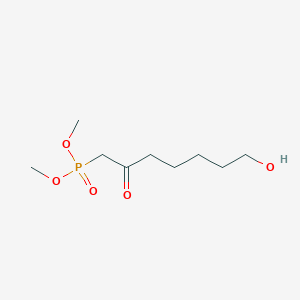

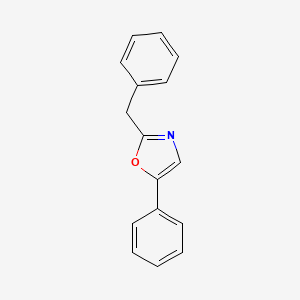

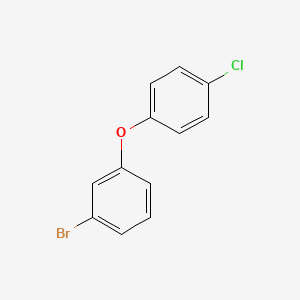

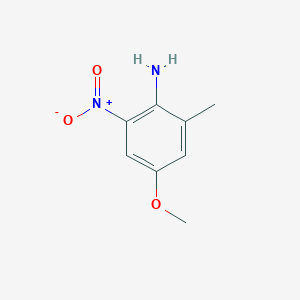

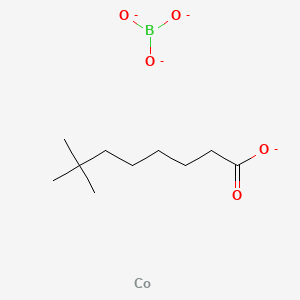

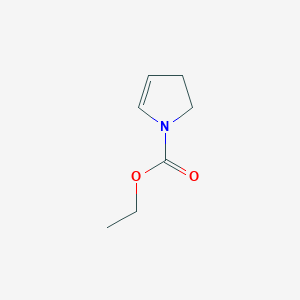

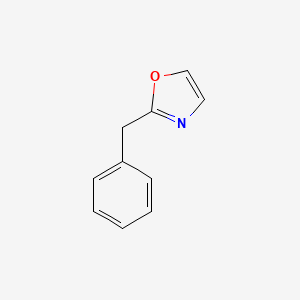

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl-bis[4-[tris(2-hydroxyethyl)azaniumyl]but-2-enyl]azanium;trichloride](/img/structure/B3279000.png)

![Ethyl naphtho[2,1-d]thiazole-2-carboxylate](/img/structure/B3279026.png)